1H-pyrazole-3,4-diamine sulfate
Overview
Description
1H-pyrazole-3,4-diamine sulfate is a compound with the molecular formula C3H8N4O4S and a molecular weight of 196.18 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-3,4-diamine sulfate consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
1H-pyrazole-3,4-diamine sulfate is a solid substance stored at refrigerator temperatures . It has a molecular weight of 196.18 and a molecular formula of C3H8N4O4S .Scientific Research Applications
-
Transition Metal Chemosensors
- Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .
- These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
- Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .
- Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
- Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
-
Energetic Materials
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
1H-pyrazole-4,5-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHINPQLWSIIXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-3,4-diamine sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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